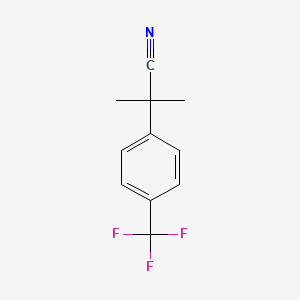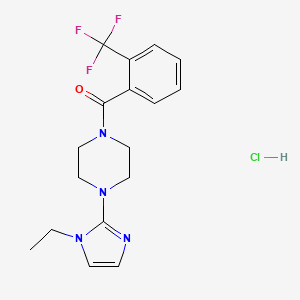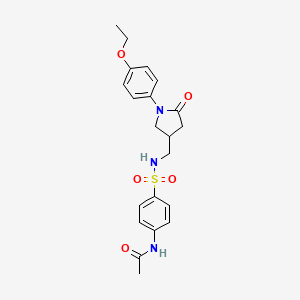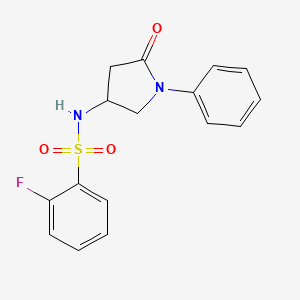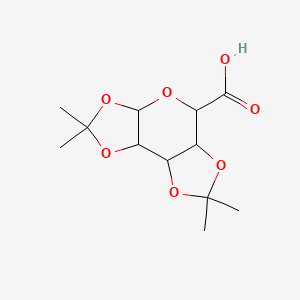
Galactopyranuronic acid, 1,2:3,4-di-O-isopropylidene-, alpha-D-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Galactopyranuronic acid, 1,2:3,4-di-O-isopropylidene-, alpha-D-” is a partially protected monosaccharide building block with isopropylidene groups on the 1,2 and 3,4 hydroxyls . It is also known as diacetone-D-galactose and galactose diacetonide .
Molecular Structure Analysis
The molecular formula of this compound is C12H18O7. It has a molecular weight of 274.269. The structure of this compound includes isopropylidene groups on the 1,2 and 3,4 hydroxyls .Physical And Chemical Properties Analysis
This compound has a density of 2.0±0.1 g/cm3 . It has a boiling point of 495.2±45.0 °C at 760 mmHg . The vapour pressure is 0.0±2.9 mmHg at 25°C . The enthalpy of vaporization is 87.9±6.0 kJ/mol . The flash point is 211.1±22.2 °C . The index of refraction is 1.685 . The molar refractivity is 37.1±0.3 cm3 . It has 7 H bond acceptors and 5 H bond donors .Aplicaciones Científicas De Investigación
Chemical Transformations and Derivatives
Galactopyranuronic acid, specifically in its α-D form, undergoes various chemical transformations to produce compounds with distinct properties and potential applications. For instance, it can be converted into 1,2,3-tri-O-acetyl-4-deoxy-β-L-threo-4-hexenopyranuronic acid and 3-acetoxy-6-(diacetoxymethyl)-2H-pyran-2-one via treatment with acetic anhydride-based systems (Tajima, 1985). Moreover, the synthesis of higher-carbon sugars from α-D-galactopyranuronic acid has been explored, demonstrating the utility of sugar-derived Wittig reagents in the formation of complex sugar structures, which are critical in the development of novel synthetic pathways for carbohydrates (Jarosz, Mootoo, & Fraser-Reid, 1986).
Polymer and Material Science
In the realm of polymer and material science, the derivatization of galactopyranuronic acid has led to the creation of water-soluble, reducing polymers with unique properties not found in natural polysaccharides. This is exemplified by the synthesis and polymerization of 6-methacryloyl and 6-acryloyl esters of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, resulting in high molecular weight polymers with potential applications in various industrial sectors (Bird et al., 1966).
Biological Interactions and Complexation
The complexation of galactopyranuronic acids with metal ions like molybdenum(VI) and tungsten(VI) has been studied, highlighting the role of these acids in forming complexes with potential relevance in bioinorganic chemistry and the environmental mobility of these metals. Such studies provide insight into the structural preferences and complexation behavior of uronic acids in aqueous solutions, which are crucial for understanding their biological functions and environmental impact (Luisa et al., 1996).
Structural Analysis and Exopolysaccharides
Research has also focused on the structural determination of exopolysaccharides involving galactopyranuronic acid, such as those from alkaliphilic bacteria closely related to Bacillus spp. These studies are significant for biotechnology and microbiology, as they provide detailed insights into the composition and structure of bacterial exopolysaccharides, which have applications ranging from biofilm formation to the production of biocompatible materials (Corsaro et al., 1999).
Propiedades
IUPAC Name |
4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7/c1-11(2)16-5-6(17-11)8-10(15-7(5)9(13)14)19-12(3,4)18-8/h5-8,10H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDAMQVWECBJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

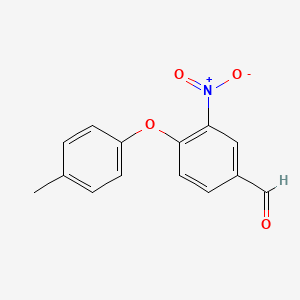
![N-(7-oxaspiro[3.5]nonan-1-yl)-3-(trifluoromethoxy)benzamide](/img/structure/B2748124.png)
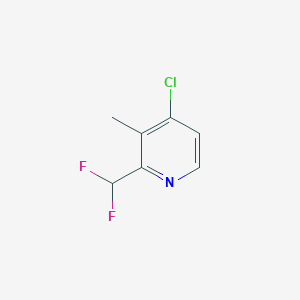
![N-ethyl-N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2748127.png)
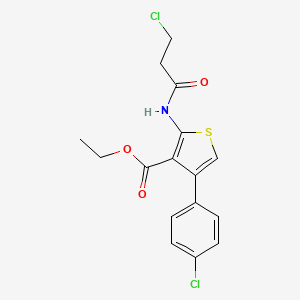
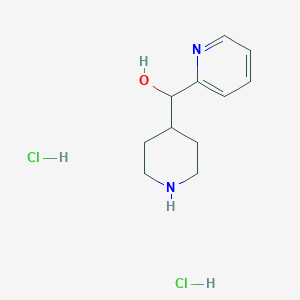
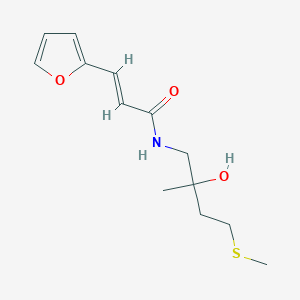
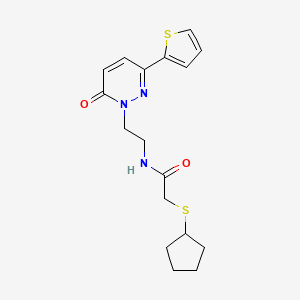
![N-(2-chlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2748134.png)

